2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid
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Overview
Description
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is a complex organic compound that features a benzoic acid core with a cyano group and a thiophene ring
Mechanism of Action
Target of Action
It’s known that this compound is used as a sensitizer in dye-sensitized solar cells (dsscs) .
Mode of Action
The mode of action of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid involves its interaction with the photoanode in DSSCs . The compound’s electronic properties, such as its dipole moment, polarizability, and hyperpolarizability, play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its function in DSSCs. The compound influences the electron delocalization between the thiophene and cyanoacrylic acid, which affects the stability of the analogues .
Pharmacokinetics
Its structural and electronic properties, such as its conformation and optoelectronic properties, have been studied .
Result of Action
The result of the action of this compound is observed in its application in DSSCs. The compound, when used as a sensitizer, contributes to the solar cell efficiency of the synthesized dye, which is reported to be 1.7% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of DSSCs, factors such as light intensity and temperature can affect its performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-3-(thiophen-3-yl)prop-2-enamide with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include substituted benzoic acids, thiophene derivatives, and various amine compounds, depending on the specific reaction pathway.
Scientific Research Applications
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(thiophen-2-yl)prop-2-enamide
- 2-Cyano-3-(thiophen-4-yl)prop-2-enamide
- 2-Cyano-3-(furan-3-yl)prop-2-enamide
Uniqueness
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is unique due to the specific positioning of the cyano group and the thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCLIKTIHNPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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